![molecular formula C21H14IN3O3 B3437589 N-(3-iodophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide](/img/structure/B3437589.png)
N-(3-iodophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide
Overview
Description
N-(3-iodophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a derivative of isoindolinecarboxamide and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is not fully understood. However, studies have suggested that the compound may act as an inhibitor of certain enzymes, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that N-(3-iodophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(3-iodophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its effects can be studied using various techniques. However, the compound has limitations as well, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-(3-iodophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide. These include further investigations into its mechanism of action, optimization of its synthesis, and evaluation of its potential as a therapeutic agent in various diseases. Additionally, studies on the compound's toxicity and pharmacokinetics are needed to assess its safety and efficacy in clinical settings.
In conclusion, N-(3-iodophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is a promising compound with potential therapeutic applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Scientific Research Applications
N-(3-iodophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
N-(3-iodophenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14IN3O3/c22-15-4-1-5-16(10-15)24-19(26)14-6-7-17-18(9-14)21(28)25(20(17)27)12-13-3-2-8-23-11-13/h1-11H,12H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBRAKHBIRZUAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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